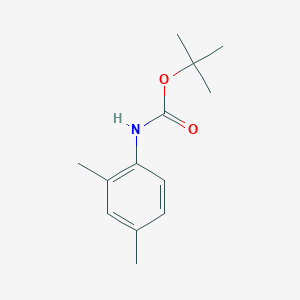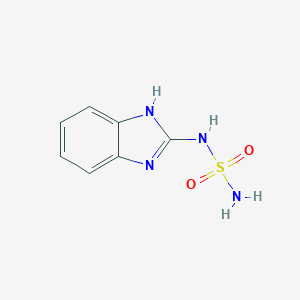
N-Sulfamoyl-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Sulfamoyl-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. The unique structure of N-Sulfamoyl-1H-benzimidazol-2-amine has made it a promising candidate for further investigation in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-Sulfamoyl-1H-benzimidazol-2-amine involves the inhibition of specific enzymes or proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has been linked to the treatment of glaucoma, epilepsy, and other neurological disorders.
Biochemische Und Physiologische Effekte
N-Sulfamoyl-1H-benzimidazol-2-amine has been shown to have a wide range of biochemical and physiological effects in various animal models. For example, this compound has been shown to reduce the levels of glucose and insulin in the blood, suggesting its potential use in the treatment of diabetes. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Sulfamoyl-1H-benzimidazol-2-amine in laboratory experiments is its high potency and selectivity towards specific targets. This makes it an ideal candidate for the development of novel drugs with high efficacy and low toxicity. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-Sulfamoyl-1H-benzimidazol-2-amine. One of the most promising areas of investigation is the development of novel drug candidates for the treatment of various diseases. Furthermore, the use of this compound as a tool for studying the structure and function of specific enzymes and proteins may lead to the discovery of new therapeutic targets. Finally, the development of new synthetic methods for the preparation of N-Sulfamoyl-1H-benzimidazol-2-amine may improve its purity and yield, making it more suitable for large-scale production.
Synthesemethoden
The synthesis of N-Sulfamoyl-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Sulfamoyl-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
136810-64-5 |
|---|---|
Produktname |
N-Sulfamoyl-1H-benzimidazol-2-amine |
Molekularformel |
C7H8N4O2S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
2-(sulfamoylamino)-1H-benzimidazole |
InChI |
InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |
InChI-Schlüssel |
NKQWCGUPZOXEBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Synonyme |
Sulfamide, 1H-benzimidazol-2-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
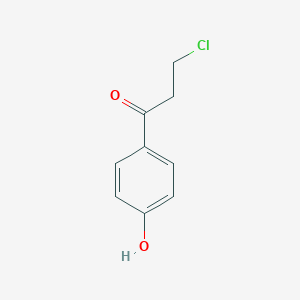
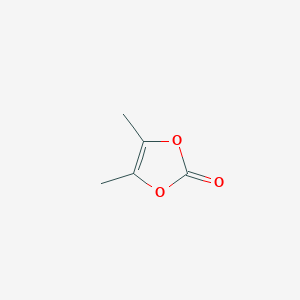
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
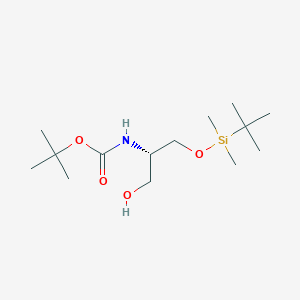

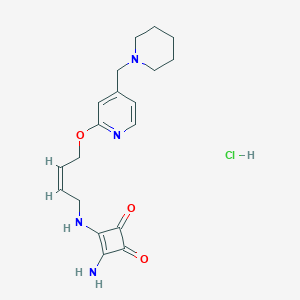
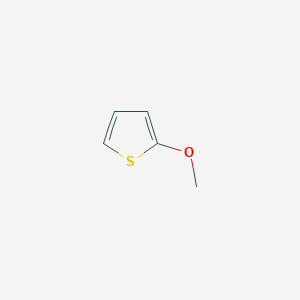
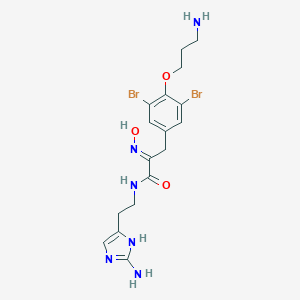
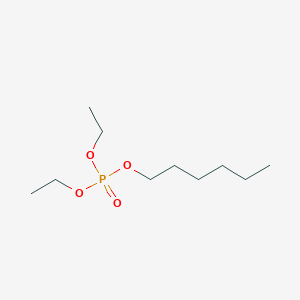
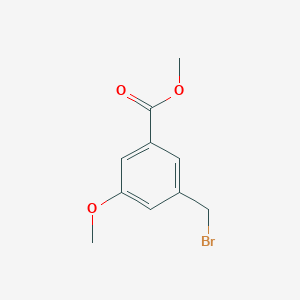
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
